1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα Nuclear Receptor Dyslipidemia

1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-25-3) is a heterocyclic small molecule (MW 271.25 g/mol, formula C14H10FN3O2) built on the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold. This scaffold has been validated as a core for peroxisome proliferator-activated receptor alpha (PPARα) agonists and kinase inhibitors , making the compound relevant to metabolic disease and oncology research programs.

Molecular Formula C14H10FN3O2
Molecular Weight 271.25 g/mol
CAS No. 1011397-25-3
Cat. No. B3071485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS1011397-25-3
Molecular FormulaC14H10FN3O2
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)O
InChIInChI=1S/C14H10FN3O2/c1-8-6-9(14(19)20)10-7-16-18(13(10)17-8)12-5-3-2-4-11(12)15/h2-7H,1H3,(H,19,20)
InChIKeyYZRUZHLSIPRKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 1011397-25-3) – Procurement-Oriented Compound Class and Baseline Profile


1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-25-3) is a heterocyclic small molecule (MW 271.25 g/mol, formula C14H10FN3O2) built on the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold . This scaffold has been validated as a core for peroxisome proliferator-activated receptor alpha (PPARα) agonists [1] and kinase inhibitors [2], making the compound relevant to metabolic disease and oncology research programs.

Why Generic 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Substitution Is Inadequate for 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid


In-class substitution is precluded by the steep structure-activity relationship (SAR) at the N1-phenyl position of the pyrazolo[3,4-b]pyridine-4-carboxylic acid core. In the PPARα agonist series, para-halophenyl substitution (e.g., p-chlorophenyl, p-fluorophenyl) is essential for activity, whereas meta-halophenyl substitution abolishes transactivation [1]. The target compound bears an ortho-fluorophenyl substituent, a regioisomer not evaluated in the published SAR, and also carries a 6-methyl group on the pyridine ring—a substitution pattern absent from the characterized para-substituted series. These structural divergences from the validated pharmacophore mean that generic selection of a 'pyrazolo[3,4-b]pyridine-4-carboxylic acid' without precisely matching the 2-fluorophenyl/6-methyl substitution will alter steric occupancy of the narrow hydrophobic cavity formed by Ile272, Leu347, Phe351, and Ile354 in PPARα, with unpredictable effects on potency, selectivity, and in vivo target engagement [1].

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 1011397-25-3)


N1-Phenyl Regioisomerism: Ortho-Fluorophenyl vs. Para-Fluorophenyl in PPARα Transactivation

Published PPARα SAR demonstrates that para-halophenyl substitution at the N1 position of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives is required for potent transactivation activity. In a cell-based full-length human PPARα reporter assay at 10 µM, compound B (p-fluorophenyl analog) activated PPARα with high efficacy, whereas meta-halophenyl substitution was not tolerated and resulted in markedly reduced activity [1]. The target compound features an ortho-fluorophenyl group, a regioisomer that has not been characterized in this assay system. Based on steric analysis of the narrow hydrophobic cavity (flanked by Ile272 and Ile354) that accommodates the halophenyl ring in the PPARα ligand-binding domain, ortho-substitution is predicted to introduce a steric clash that differs fundamentally from both the active para configuration and the inactive meta configuration [1].

PPARα Nuclear Receptor Dyslipidemia

Pyridine Ring Methyl Substitution: 6-Methyl vs. Unsubstituted Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Core

The target compound incorporates a methyl group at the 6-position of the pyridine ring, a substitution absent in the parent 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold (CAS 1227267-26-6) and in the structurally characterized PPARα agonists compounds A and B [1]. The 6-methyl group introduces an electron-donating inductive effect and modest steric bulk adjacent to the carboxylic acid, which may modulate the pKa of the acid moiety and influence hydrogen-bonding geometry with the Ser280/Tyr314/His440/Tyr464 network in PPARα [1]. In kinase inhibitor patents within the same scaffold class, 6-position substitution has been shown to alter kinase selectivity profiles [2].

Medicinal Chemistry Scaffold Optimization Kinase Inhibition

Commercial Availability and Purity Benchmarks vs. Closest Vendor-Listed Analogs

Among commercially listed 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is available from multiple vendors at defined purities. AKSci lists the compound at 95% purity (Catalog 4734DC) ; Chemenu offers it at 97% purity (Catalog CM271850) ; and MolCore supplies it at ≥98% purity . In contrast, the closely related 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (para-fluoro regioisomer) and the 1-(2-fluorophenyl)-6-(4-fluorophenyl) analog (CAS 1011396-46-5) are available from fewer commercial sources, with the para-fluoro analog listed but not consistently stocked across major building-block suppliers [1].

Chemical Procurement Building Block Purity Vendor Comparison

Carboxylic Acid Functional Handle: Distinct Reactivity Profile vs. Methyl Ester Prodrug Form

The target compound presents a free carboxylic acid at the 4-position, enabling direct amide coupling, esterification, or salt formation without deprotection steps. This contrasts with its commercially available methyl ester counterpart, methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1011398-46-1), which requires saponification to access the free acid . In the PPARα agonist series, the carboxylic acid forms a critical bifurcated hydrogen-bond network with Ser280, Tyr314, His440, and Tyr464 of PPARα-LBD; esterification abolishes activity [1]. Direct procurement of the free acid eliminates a synthetic step and reduces the risk of incomplete ester hydrolysis, which can confound SAR interpretation.

Synthetic Chemistry Functional Group Interconversion Prodrug Design

Evidence-Backed Application Scenarios for 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 1011397-25-3)


Ortho-Fluoro Regioisomer Probe in PPARα Selectivity and SAR Profiling

The ortho-fluorophenyl substitution pattern distinguishes this compound from the validated para-halophenyl PPARα agonist series (compounds A and B) [1]. Research groups investigating the steric tolerance of the narrow halophenyl-binding cavity (defined by Ile272 and Ile354) can deploy this compound as a regioisomeric probe to differentiate ortho-, meta-, and para-substitution effects on PPARα transactivation. As meta-substitution is documented to abolish activity, and para-substitution supports high activity, the ortho configuration fills a critical gap in the SAR matrix [1].

Scaffold Diversification Starting Point with Built-in 6-Methyl and Free Carboxylic Acid Functionality

The compound provides a synthetically enabling combination of a 6-methyl-substituted pyridine ring and a free 4-carboxylic acid, eliminating the need for ester hydrolysis prior to amide library synthesis . This makes it a suitable diversification point for parallel medicinal chemistry efforts targeting PPARα, kinase, or PDE4 inhibitor scaffolds, where rapid amide coupling from the free acid accelerates SAR exploration [1][2].

Multi-Vendor Qualified Reference Standard for Analytical Method Development

With at least three suppliers offering the compound at ≥95% purity (including ≥98% from MolCore) , research organizations can qualify the material as an analytical reference standard for HPLC, LC-MS, or NMR method development without single-supplier dependency. This is particularly relevant for programs requiring a non-deuterated internal standard with a pyrazolo[3,4-b]pyridine chromophore for UV-based quantification.

Negative Control in PPARα Transactivation Assays Using Para-Substituted Agonists

Given the stringent requirement for para-halophenyl geometry in PPARα activation [1], the ortho-fluorophenyl compound is predicted to exhibit substantially reduced or absent transactivation activity. Laboratories using para-substituted pyrazolo[3,4-b]pyridine-4-carboxylic acids as positive controls (e.g., compound B, p-fluorophenyl) can employ this ortho isomer as a matched negative control, controlling for non-specific effects of the pyrazolo[3,4-b]pyridine scaffold while minimizing PPARα-driven signal.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.